4-Demethyl Tranilast

Overview

Description

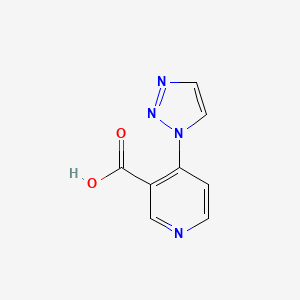

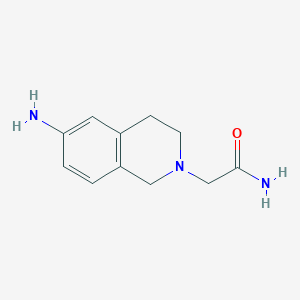

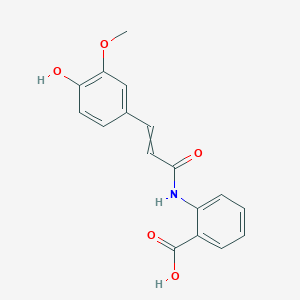

4-Demethyl Tranilast is a derivative of Tranilast, a compound known for its anti-allergic and anti-inflammatory properties. Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, has been used in the treatment of conditions such as asthma, keloids, and hypertrophic scars. This compound, with the chemical formula C16H15NO4, is a modified version where one of the methoxy groups is replaced by a hydrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Demethyl Tranilast typically involves the condensation of anthranilic acid with cinnamic acid derivatives. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the anthranilic acid and the cinnamic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods. For instance, engineered yeast strains can be used to produce Tranilast and its analogs, including this compound. This method involves the co-expression of specific enzymes such as 4-coumarate/CoA ligase and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase in yeast, which catalyze the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Demethyl Tranilast undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Demethyl Tranilast has been extensively studied for its potential therapeutic applications. Some of the key areas include:

Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

Biology: Studied for its effects on cellular processes such as proliferation and apoptosis.

Medicine: Investigated for its anti-inflammatory and anti-fibrotic properties, making it a potential candidate for treating conditions like fibroids and other proliferative disorders

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

4-Demethyl Tranilast exerts its effects primarily through the inhibition of histamine release from mast cells. It also interferes with the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell proliferation and fibrosis. Additionally, it has been shown to inhibit the activation of the NALP3 inflammasome and block the ion channel TRPV2, contributing to its anti-inflammatory and anti-proliferative effects .

Comparison with Similar Compounds

4-Demethyl Tranilast is unique due to its specific structural modification, which imparts distinct pharmacological properties. Similar compounds include:

Tranilast: The parent compound with two methoxy groups.

Cinnamoyl Anthranilates: A class of compounds with similar structural features and biological activities.

N-(3,4-Dimethoxycinnamoyl)anthranilic Acid: Another analog with slight structural differences but similar therapeutic potential.

Properties

Molecular Formula |

C17H15NO5 |

|---|---|

Molecular Weight |

313.30 g/mol |

IUPAC Name |

2-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoylamino]benzoic acid |

InChI |

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22) |

InChI Key |

FSKJPXSYWQUVGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Fluoro-1-iodo-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8507141.png)

![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)